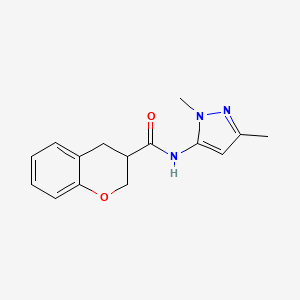
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as DMHCC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMHCC belongs to the class of chromene derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other cell lines. N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
实验室实验的优点和局限性
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide is also stable and can be stored for long periods without degradation. However, N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide research. One direction is to investigate the potential of N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to optimize the synthesis method of N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide to improve its bioavailability and solubility. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide and its potential interactions with other signaling pathways.
合成方法
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide can be synthesized using various methods, including the one-pot three-component reaction, Suzuki-Miyaura coupling, and Pd-catalyzed cross-coupling reaction. The one-pot three-component reaction involves the reaction of 3-formylchromone, 2,5-dimethyl-1H-pyrazole, and ammonium acetate in the presence of a catalyst. The Suzuki-Miyaura coupling method involves the reaction of 3-bromo-4-hydroxychromone with 2,5-dimethyl-1H-pyrazole boronic acid in the presence of a palladium catalyst. The Pd-catalyzed cross-coupling reaction involves the reaction of 3-bromo-4-hydroxychromone with 2,5-dimethyl-1H-pyrazole in the presence of a palladium catalyst and a base.
科学研究应用
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell lines. N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been found to induce apoptosis and inhibit cell proliferation in several cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-7-14(18(2)17-10)16-15(19)12-8-11-5-3-4-6-13(11)20-9-12/h3-7,12H,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZQDJCWBDKQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC3=CC=CC=C3OC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)
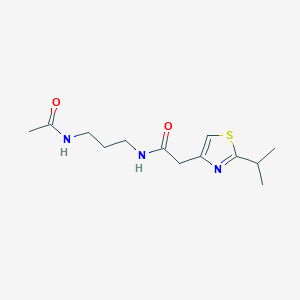
![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)

![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)
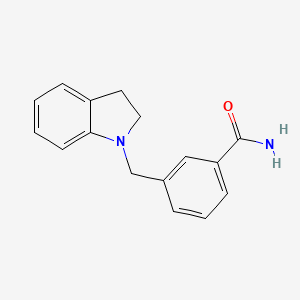
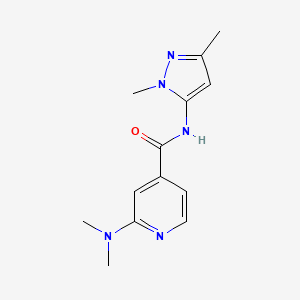
![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)
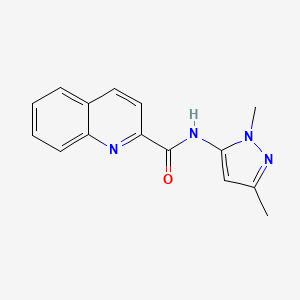
![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)

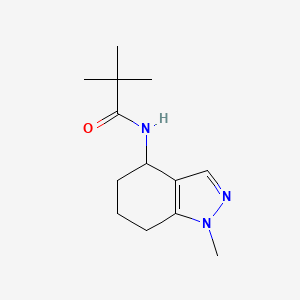
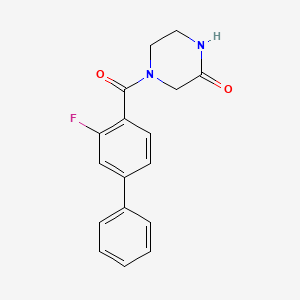
![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)